molecular formula C18H32N2O2 B6017526 1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone

1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone

Cat. No. B6017526
M. Wt: 308.5 g/mol
InChI Key: PEYQMRMXVDXIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects.

Mechanism of Action

1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have a variety of beneficial effects, including reducing seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing the levels of GABA, this compound can reduce the activity of neurons, which can have a variety of beneficial effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. Additionally, this compound has been shown to be effective in reducing seizure activity and anxiety-like behavior in animal models, which makes it a useful tool for studying these conditions.
One limitation of using this compound in lab experiments is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a potent inhibitor of GABA transaminase, which means that it could potentially have unwanted side effects if used in humans.

Future Directions

There are many potential future directions for research on 1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is studying its potential therapeutic applications in the treatment of epilepsy, anxiety, and addiction. Additionally, further research is needed to establish the long-term safety and efficacy of this compound in humans. Finally, there is also interest in developing new and more potent inhibitors of GABA transaminase, which could have even greater therapeutic potential than this compound.

Synthesis Methods

1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone can be synthesized using a variety of methods, including the reaction of 1-(cyclohexylmethyl)-4-piperidone with piperidine and formaldehyde, or the reaction of 1-(cyclohexylmethyl)-4-piperidone with piperidine and paraformaldehyde.

Scientific Research Applications

1-(cyclohexylmethyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, this compound has been shown to be effective in reducing seizure activity and anxiety-like behavior in animal models. Additionally, this compound has been shown to reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.

properties

IUPAC Name

1-(cyclohexylmethyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c21-17-18(22,15-19-11-5-2-6-12-19)10-7-13-20(17)14-16-8-3-1-4-9-16/h16,22H,1-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYQMRMXVDXIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC(C2=O)(CN3CCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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